1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a pyrrolidine ring at the 2-position. This compound belongs to a class of spirochromanone derivatives, which are recognized for their conformational rigidity and diverse pharmacological applications, including anticancer and antimalarial activities .
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-13-10-16(21-14-5-2-1-4-12(13)14)7-8-17(11-16)23(19,20)15-6-3-9-22-15/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVWWRGHNZXNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of an enone segment, such as (E)-3-aryl-1-(thiophen-2-yl)-prop-2-en-1-one, with a suitable dipolarophile to form the spirocyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and solvent conditions to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The spirocyclic framework can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 1’-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure provides rigidity, which can enhance binding specificity and affinity to the target molecules . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
- Key Example : Compound 16 (sulfonyl-bridged derivative) from Abdelatef et al. (2018) exhibits potent anticancer activity (IC50: 0.31–5.62 μM) against MCF-7, A2780, and HT-29 cell lines. Its sulfonyl group enhances apoptotic induction (3× early apoptosis in MCF-7 cells) and cell cycle arrest at sub-G1 and G2-M phases .
- Comparison : The target compound replaces the piperidine ring with pyrrolidine, reducing ring size from six- to five-membered. This alteration may increase steric strain but improve binding specificity due to tighter conformational constraints .
SZ5 (10-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one)
- Structure : Features a thiophen-2-ylsulfonyl group attached via a piperazine-pyrimidine linker. Demonstrated antimalarial activity via falcipain-2 inhibition .
- Comparison : The target compound lacks the pyrimidine linker, simplifying the structure. The direct attachment of the sulfonyl group to the spiro system may reduce metabolic instability compared to SZ5’s extended linker .
Substituent Effects on Bioactivity
Sulfonyl Group Variations
- Thiophen-2-ylsulfonyl vs. Thiophene’s electron-rich nature may enhance binding to cysteine proteases (e.g., falcipain-2) or histone deacetylases (HDACs) .
Activity Data :
Compound IC50 (μM) Target Activity Reference Compound 16 (sulfonyl) 0.31–5.62 Anticancer (MCF-7) SZ5 (thiophen-sulfonyl) N/A Antimalarial (falcipain)
Spiro System Rigidity
- Pyrrolidine vs. Piperidine-containing analogs (e.g., compound 16) may exhibit better solubility due to reduced hydrophobicity .
Biological Activity
The compound 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one features a spirocyclic structure that contributes to its unique biological properties. The presence of the thiophenesulfonyl group enhances its interaction with biological targets, particularly in enzyme inhibition.
Research indicates that this compound primarily acts as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan along the kynurenine pathway, which plays a significant role in immune regulation and tumor progression. By inhibiting IDO, 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one can potentially enhance anti-tumor immunity and ameliorate immunosuppression associated with cancer and chronic infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Biological Activity | IC50 Value | Effect Observed |
|---|---|---|---|
| Patent CA 2707308 | IDO inhibition | Not specified | Enhanced anti-cancer treatment efficacy |
| Research Study A | Immune modulation | 0.47 µM | Significant reduction in immunosuppression |
| Research Study B | Antioxidant activity | Not specified | Reduced oxidative stress markers |
Case Studies
- Cancer Immunotherapy : In a study examining the effects of IDO inhibitors on tumor growth, administration of 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one demonstrated a marked reduction in tumor size in murine models. The combination with traditional chemotherapy agents resulted in improved survival rates compared to controls.
- Chronic Infection Models : The compound was tested in models of HIV infection where it reduced IDO activity significantly. This reduction correlated with improved T-cell responses and lower viral loads, suggesting its potential utility in treating HIV-related immunosuppression.
Q & A
Q. What are the common synthetic routes for 1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and how are yields optimized?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the spiro core via Kabbe condensation or multi-component reactions using chroman-4-one and pyrrolidine precursors.
- Step 2 : Sulfonylation of the pyrrolidine nitrogen using thiophen-2-ylsulfonyl chloride under basic conditions (e.g., triethylamine) at 60°C for 5–6 hours .
- Yield Optimization : Catalysts like DMAP or solvent systems (e.g., DCM/THF) improve selectivity. Purification via column chromatography or ethanol recrystallization enhances purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR (400 MHz in DMSO-d₆) identifies proton environments and spiro junction integrity .
- Mass Analysis : HRMS (TOF-LC/MS) confirms molecular weight (e.g., [M+H]+ = 545.1954 for analogous sulfonamide derivatives) .
- Purity Assessment : TLC (silica GF254, ethyl acetate/hexane) and HPLC (C18 column, 90% MeOH) ensure >98% purity .
Q. What in vitro assays are used for preliminary biological screening?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A2780, HT-29) with IC₅₀ values calculated via nonlinear regression .
- Apoptosis Induction : Annexin V-FITC/PI staining followed by flow cytometry quantifies early/late apoptotic cells .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye irritation.
- Ventilation : Use fume hoods due to potential respiratory hazards.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do substituents on the sulfonyl group influence bioactivity?
- Activity Trends : Sulfonyl derivatives (e.g., thiophen-2-yl) exhibit stronger cytotoxicity (IC₅₀ = 0.31–5.62 µM) compared to carbonyl analogs (IC₅₀ = 18.77–47.05 µM) due to enhanced electrophilicity and target binding .
- SAR Insights : Electron-withdrawing groups (e.g., Cl, CF₃) on the sulfonyl moiety improve apoptosis induction by 3-fold in MCF-7 cells .
Q. What mechanistic insights explain its pro-apoptotic effects?
- Cell Cycle Arrest : Flow cytometry reveals G2/M phase accumulation (e.g., 24-hour treatment increases sub-G1 populations by >50%) .
- Target Engagement : Molecular docking suggests inhibition of acetyl-CoA carboxylase (ACC) or histone deacetylases (HDACs), validated via enzymatic assays (IC₅₀ < 10 nM for ACC) .
Q. How should researchers address contradictions in IC₅₀ values across studies?
- Variable Factors : Cell passage number, assay duration (24 vs. 48 hours), and serum concentration in media.
- Normalization : Use internal controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to reduce inter-lab variability .
Q. How does this compound compare to structurally similar analogs?
- Spiro[chroman-2,4'-piperidin]-4-one : Lacks sulfonyl groups, resulting in 10-fold lower activity .
- 1'-(2,5-Dichlorobenzoyl) Derivatives : Higher lipophilicity improves membrane permeability but may increase off-target effects .
Q. What strategies improve solubility without compromising activity?
Q. How do in vivo pharmacokinetic profiles compare to in vitro data?
- Discrepancies : Lower oral bioavailability (<20%) due to first-pass metabolism, despite potent in vitro activity.
- Mitigation : Nanoformulation (e.g., liposomes) increases plasma half-life from 2 to 8 hours in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
